
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPMU and is widely used in biochemical and physiological research.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several scientific research applications. It is widely used as a pharmacological tool to study the function of various ion channels, receptors, and enzymes. This compound is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the inhibition of various enzymes and receptors. This compound is known to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several biochemical and physiological effects. This compound is known to increase the level of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It also has anti-tumor activity and is being studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea in lab experiments include its high potency and specificity for various targets. This compound is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 4-chlorobenzaldehyde, methylamine, and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(10-11-6-8-16-9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGWVAOIKEUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



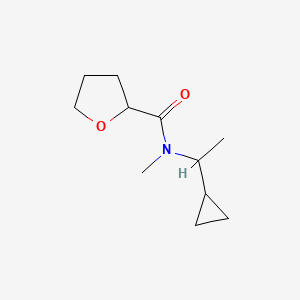
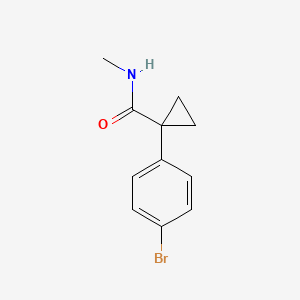
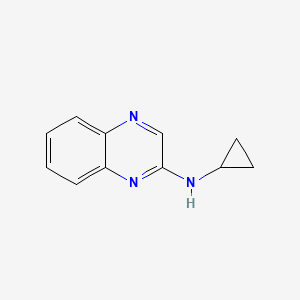
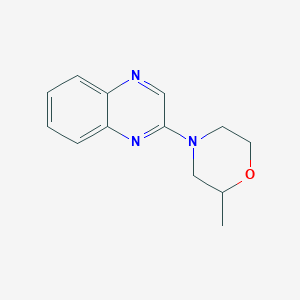

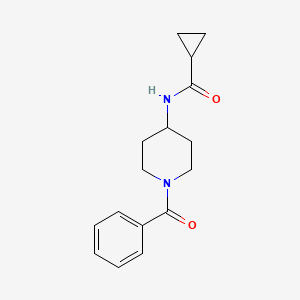
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
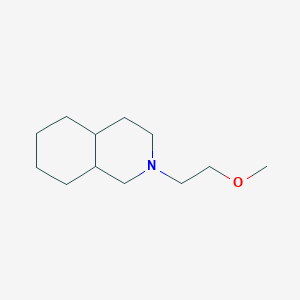
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)
